Biocytin Lucifer Yellow (potassium)
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Overview
Description
Biocytin Lucifer Yellow (potassium) is a fluorescent dye widely used in cell biology and neuroscience. This compound is particularly valued for its ability to trace neuronal morphology due to its water solubility and fluorescent properties. The compound contains a carbohydrazide group, which allows it to be covalently linked to surrounding biomolecules during aldehyde fixation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biocytin Lucifer Yellow (potassium) involves the conjugation of biocytin with Lucifer Yellow. Biocytin, an amide formed from the vitamin biotin and the amino acid L-lysine, is combined with Lucifer Yellow, a fluorescent dye. The reaction typically involves the use of a carbohydrazide group to facilitate the covalent linkage during aldehyde fixation .
Industrial Production Methods: Industrial production of Biocytin Lucifer Yellow (potassium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The final product is usually stored at room temperature and protected from light to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Biocytin Lucifer Yellow (potassium) primarily undergoes covalent bonding reactions facilitated by its carbohydrazide group. This allows it to form stable linkages with aldehyde groups in biomolecules during fixation processes .
Common Reagents and Conditions:
Reagents: Carbohydrazide, aldehyde-containing biomolecules.
Major Products: The major product of these reactions is a covalently bonded complex of Biocytin Lucifer Yellow (potassium) with the target biomolecule, which retains its fluorescent properties for imaging purposes .
Scientific Research Applications
Biocytin Lucifer Yellow (potassium) has a wide range of applications in scientific research:
Neuroscience: Used as a neuronal tracer to study the morphology and connectivity of neurons.
Cell Biology: Employed in cell tracing and tracking studies to visualize cell structures and interactions.
Histology: Utilized as a histological dye to stain nerve cells and reveal their architecture.
Electrophysiology: Combined with whole-cell patch-clamp recording to study the electrophysiological properties of neurons.
Mechanism of Action
The mechanism of action of Biocytin Lucifer Yellow (potassium) involves its ability to covalently bond with aldehyde groups in biomolecules. This covalent bonding is facilitated by the carbohydrazide group, which forms stable linkages during aldehyde fixation. The fluorescent properties of the compound allow for visualization of the labeled biomolecules under a fluorescence microscope .
Comparison with Similar Compounds
Neurobiotin: Another biotin-based tracer used for neuronal labeling.
Lucifer Yellow (other salts): Variants of Lucifer Yellow with different cations, such as lithium or ammonium.
Uniqueness: Biocytin Lucifer Yellow (potassium) is unique due to its combination of biocytin and Lucifer Yellow, which provides both the biotin-based labeling and the fluorescent properties. This makes it particularly useful for studies requiring both morphological and functional analysis of neurons .
Properties
Molecular Formula |
C32H44KN7O10S3 |
---|---|
Molecular Weight |
822.0 g/mol |
IUPAC Name |
potassium;6-amino-2-[5-[[2-azaniumyl-6-[4-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)butylamino]hexanoyl]amino]pentyl]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate |
InChI |
InChI=1S/C32H45N7O10S3.K/c33-22(8-2-5-10-35-11-6-3-9-24-28-23(17-50-24)37-32(43)38-28)29(40)36-12-4-1-7-13-39-30(41)20-15-18(51(44,45)46)14-19-26(20)21(31(39)42)16-25(27(19)34)52(47,48)49;/h14-16,22-24,28,35H,1-13,17,33-34H2,(H,36,40)(H2,37,38,43)(H,44,45,46)(H,47,48,49);/q;+1/p-1 |
InChI Key |
OAFBYDRUJBVVOE-UHFFFAOYSA-M |
Canonical SMILES |
C1C2C(C(S1)CCCCNCCCCC(C(=O)NCCCCCN3C(=O)C4=CC(=CC5=C4C(=CC(=C5N)S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-])[NH3+])NC(=O)N2.[K+] |
Origin of Product |
United States |
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